4-Hydrazino-7-nitrobenzofurazan
Overview
Description
4-Hydrazino-7-nitrobenzofurazan is a chemical compound with the molecular formula C6H5N5O3 and a molecular weight of 195.14 . It is used as a fluorescent reagent for protein labeling and pre-column derivatization for chromatographic procedures such as HPLC . It is also used as a fluorogenic substrate in the peroxidation reaction catalyzed by DNAzyme .
Synthesis Analysis
The synthesis of N-methyl-4-hydrazino-7-nitrobenzofurazan (MNBDH), a derivative of 4-Hydrazino-7-nitrobenzofurazan, was reported in a study . The procedure involved adding methylhydrazine dropwise to a solution of 4-chloro-7-nitrobenzofurazan in ethanol .
Chemical Reactions Analysis
MNBDH reacts with carbonyl compounds in acidic media to form the corresponding MNBD-hydrazones . In a study, MNBDH was used as a new fluorogenic substrate in the peroxidation reaction catalyzed by DNAzyme .
Physical And Chemical Properties Analysis
4-Hydrazino-7-nitrobenzofurazan has a predicted boiling point of 450.4±55.0 °C and a predicted density of 1.753±0.06 g/cm3 . It is slightly soluble in DMSO and should be stored at 2-8°C .
Scientific Research Applications
1. Application in Analytical and Bioanalytical Chemistry
- Summary of the Application : “4-Hydrazino-7-nitrobenzofurazan” is used as a new fluorogenic substrate in the peroxidation reaction catalyzed by DNAzyme .
- Methods of Application or Experimental Procedures : The effects of pH, H2O2 concentration, metal-cation type, and the concentration and type of surfactant on the fluorescence intensity were investigated .
- Results or Outcomes : The optimized reaction was subsequently used for the development of an assay for DNA detection based on a molecular-beacon probe. The use of a fluorogenic substrate enabled the detection of a single-stranded DNA target with a 1 nmol L−1 detection limit .
2. Application in Air Quality Monitoring
- Summary of the Application : “4-Hydrazino-7-nitrobenzofurazan” is used for the measurement of lower carbonyls in air .
- Methods of Application or Experimental Procedures : Formaldehyde, acetaldehyde, and acetone were measured in ambient air after they were simultaneously collected at 0.8 L min−1 on two parallel silica gel cartridges coated with 2,4-dinitrophenylhydrazine (DNPH) and N-methyl-4-hydrazino-2-nitrobenzofurazan (MNBDH), respectively .
- Results or Outcomes : The limits of detection for HCHO, CH3CHO, and CH3COCH3 ranged between 0.14 and 0.29 ppbv for 100 L (2h) air sampled on MNBDH-coated cartridges .
3. Application in Protein Labeling
- Summary of the Application : “4-Hydrazino-7-nitrobenzofurazan” is used as a fluorescent reagent for protein labeling .
- Methods of Application or Experimental Procedures : The compound is used for pre-column derivatization for chromatographic procedures such as High-Performance Liquid Chromatography (HPLC) .
- Results or Outcomes : The use of this compound allows for the detection and analysis of proteins in complex mixtures .
4. Application in Aldehyde Detection
- Summary of the Application : “4-Hydrazino-7-nitrobenzofurazan” is used for the detection of aliphatic aldehydes, including labeling of reducing carbohydrates .
- Methods of Application or Experimental Procedures : The compound reacts with aldehydes to form a fluorescent derivative, which can be detected using fluorescence spectroscopy .
- Results or Outcomes : This method allows for the sensitive and selective detection of aldehydes in various samples .
5. Application in DNA Detection
- Summary of the Application : “4-Hydrazino-7-nitrobenzofurazan” is used as a new fluorogenic substrate in the peroxidation reaction catalyzed by DNAzyme .
- Methods of Application or Experimental Procedures : The effects of pH, H2O2 concentration, metal-cation type, and the concentration and type of surfactant on the fluorescence intensity were investigated .
- Results or Outcomes : The optimized reaction was subsequently used for the development of an assay for DNA detection based on a molecular-beacon probe. The use of a fluorogenic substrate enabled the detection of a single-stranded DNA target with a 1 nmol L−1 detection limit .
6. Application in Aldehyde and Ketone Determination
- Summary of the Application : “4-Hydrazino-7-nitrobenzofurazan” is used for the determination of aldehydes and ketones .
- Methods of Application or Experimental Procedures : The compound reacts with carbonyl compounds in acidic media to form the corresponding hydrazones .
- Results or Outcomes : This method allows for the sensitive and selective detection of aldehydes and ketones in various samples .
Safety And Hazards
properties
IUPAC Name |
(4-nitro-2,1,3-benzoxadiazol-7-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O3/c7-8-3-1-2-4(11(12)13)6-5(3)9-14-10-6/h1-2,8H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZATVKONWVLBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393326 | |
Record name | 4-Hydrazino-7-nitrobenzofurazan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80393326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydrazino-7-nitrobenzofurazan | |
CAS RN |
90421-78-6 | |
Record name | 4-Hydrazino-7-nitrobenzofurazan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80393326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hydrazino-7-nitrobenzofurazan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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